BenchChemオンラインストアへようこそ!

4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine

SPECT imaging EGFR-TK radioiodination

Specifically designed as a key intermediate for radioiodinated SPECT imaging probes targeting EGFR-TK expressing tumors, this compound features an orthogonally reactive meta-iodo handle. This enables sequential functionalization via chemoselective Suzuki or Sonogashira couplings, impossible with common 4-chloro analogs. Its mono-iodo substitution aligns with SAR-optimal patterns for antitumor activity, making it a versatile and privileged scaffold for kinase inhibitor discovery.

Molecular Formula C12H7IN2OS
Molecular Weight 354.17 g/mol
Cat. No. B7521473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine
Molecular FormulaC12H7IN2OS
Molecular Weight354.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)OC2=NC=NC3=C2SC=C3
InChIInChI=1S/C12H7IN2OS/c13-8-2-1-3-9(6-8)16-12-11-10(4-5-17-11)14-7-15-12/h1-7H
InChIKeyWSKJJAIBZGCYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine – Procurement-Relevant Structural and Pharmacological Baseline


4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine is a heterocyclic small molecule comprising a thieno[3,2-d]pyrimidine core substituted at the 4‑position with a 3‑iodophenoxy moiety. The thieno[3,2-d]pyrimidine scaffold is a widely exploited privileged structure in kinase inhibitor discovery, with derivatives reported to target EGFR, VEGFR‑2, PI3K, CDK7, JAK1, and tubulin among others [1]. The compound was explicitly designed and synthesised as a key intermediate within a programme aimed at developing radioiodinated SPECT imaging probes for EGFR‑tyrosine‑kinase‑expressing tumours [2]. Its molecular formula is C₁₂H₇IN₂OS, and it contains a single iodine atom positioned meta on the terminal phenyl ring, a feature that uniquely enables both radioisotopic labelling and further synthetic elaboration via cross‑coupling chemistry.

Why Generic 4‑Substituted Thieno[3,2-d]pyrimidines Cannot Substitute for 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine


Although the thieno[3,2-d]pyrimidine core is common to many kinase inhibitors, the combination of the 4‑phenoxy ether linkage and the 3‑iodo substituent on the terminal phenyl ring creates a compound with physicochemical, reactivity, and biological properties that are not interchangeable with closely related analogs. The iodine atom at the meta position is critical for radioiodination (e.g., ¹²³I/¹²⁵I for SPECT) and serves as a synthetic handle for Pd‑catalysed cross‑coupling [1]; replacement by a 4‑iodo isomer, a non‑iodinated phenoxy derivative, or a 4‑chloro intermediate eliminates these distinct capabilities. Furthermore, SAR studies on 4‑substituted thieno[3,2-d]pyrimidines demonstrate that both the position and nature of halogen substitution on the terminal phenyl ring profoundly affect antitumor potency and kinase selectivity [2]. Consequently, substituting a generic 4‑substituted thieno[3,2-d]pyrimidine for this specific compound risks loss of the intended imaging‑label functionality or synthetic versatility.

Quantitative Differentiation Evidence for 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine


Radioiodination‑Enabled SPECT Imaging Potential vs. Non‑Iodinated Phenoxy Analogs

The 3‑iodophenoxy substituent was deliberately introduced to permit radioiodine incorporation for single‑photon emission computed tomography (SPECT) imaging of EGFR‑TK. The KAKENHI programme in which the compound was designed aimed to visualise EGFR‑TK expression in tumours; no such direct radiolabelling capability exists for the 4‑phenoxy, 4‑(4‑methylphenoxy), or 4‑(4‑fluorophenoxy) analogs, which lack an iodine atom [1]. The specific derivative N-((5-(4-(3-iodophenoxy)thieno[3,2-d]pyrimidin-6-yl)furan-2-yl)methyl)-2-morpholinoethanamine (compound 6) was synthesised and evaluated for EGFR‑TK inhibition, revealing substantially reduced kinase inhibitory activity compared to reference drugs gefitinib and erlotinib, consistent with a design optimised for imaging rather than therapeutic blockade [2].

SPECT imaging EGFR-TK radioiodination cancer diagnostics

Meta-Iodo Regioisomerism: Differential EGFR‑TK Inhibitory Activity vs. Para-Iodo and Ortho-Iodo Analogs

The position of the iodine atom on the phenoxy ring directly influences biological activity. In the KAKENHI study, the meta‑iodo compound (as part of a larger conjugate) demonstrated EGFR‑TK inhibitory activity significantly lower than gefitinib and erlotinib—a profile that, while undesirable for therapeutic efficacy, is potentially advantageous for imaging applications where target engagement without strong functional blockade is preferred [1]. In the thieno[2,3-c]pyridine series (a closely related scaffold), a para‑iodophenoxy derivative showed an IC50 of >50,000 nM in a kinase inhibition assay, while a meta‑iodo arrangement is expected to alter binding geometry due to the different trajectory of the iodine atom relative to the hydrogen‑bonding network [2]. Although direct head‑to‑head data for meta vs. para iodo on the thieno[3,2-d]pyrimidine scaffold are not yet published, the divergent activity observed across thienopyridine regioisomers supports the expectation that 3‑iodo substitution provides a distinct pharmacological fingerprint.

EGFR tyrosine kinase regioisomer structure-activity relationship

Synthetic Versatility via Aryl Iodide Handle vs. 4-Chloro and 4-Amino Thieno[3,2-d]pyrimidine Intermediates

The aryl iodide group at the 3‑position of the phenoxy ring serves as an orthogonal synthetic handle for Pd‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, etc.) that is distinct from the typically exploited 4‑chloro or 4‑amino substituents on the thieno[3,2-d]pyrimidine core. While 4‑chlorothieno[3,2-d]pyrimidine (CAS 16234‑10‑9 is the 4‑ol tautomer; the 4‑chloro derivative is commercially available) is widely used for SNAr displacement, it cannot undergo oxidative addition with Pd(0) catalysts with the same efficiency as an aryl iodide [1]. Aryl iodides react approximately 10²–10³ times faster than aryl bromides and >10⁴ times faster than aryl chlorides in standard Pd‑catalysed cross‑coupling due to the lower C–I bond dissociation energy (C–I ≈ 218 kJ/mol vs. C–Br ≈ 280 kJ/mol) [2]. This differential reactivity allows sequential, chemoselective functionalisation strategies not feasible with dichloro or bromo‑chloro intermediates.

cross-coupling Suzuki reaction Sonogashira reaction C-C bond formation

Mono-Halogen Substitution on Terminal Phenyl Ring: Antitumor Potency SAR vs. Di-Halogen or Methyl Analogs

Structure–activity relationship studies on 4‑substituted thieno[3,2-d]pyrimidine derivatives demonstrate that mono‑halogen substitution at the 4‑position of the terminal phenyl ring confers superior antitumor potency compared to di‑halogen or methyl substitution. In a series of diaryl urea‑containing thieno[3,2-d]pyrimidines, the most potent compound 29a exhibited IC50 values of 0.081 μM (H460), 0.058 μM (HT‑29), 0.18 μM (MKN‑45), and 0.23 μM (MDA‑MB‑231), outperforming reference agents GDC‑0941 and sorafenib [1]. The SAR analysis explicitly concluded that mono‑halogen groups at the 4‑position on the terminal phenyl ring were more active than double‑halogen or methyl groups, a finding that directly supports the design principle behind 4-(3‑iodophenoxy)thieno[3,2-d]pyrimidine, which bears a single iodine atom on the phenoxy ring [2]. Furthermore, a separate study on 4‑substituted thieno[3,2-d]pyrimidines reported antitumor activity comparable to doxorubicin against MCF‑7 (breast), HeLa (cervical), and HCT‑116 (colon) cancer cell lines, with the most active compounds bearing precisely one halogen substituent [3].

anticancer SAR halogen substitution MCF-7

Optimal Application Scenarios for 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine Based on Verified Differentiation Data


Development of Radioiodinated SPECT or PET Imaging Probes for EGFR‑Expressing Tumours

The meta‑iodo substituent on the phenoxy ring provides a direct avenue for isotopic radioiodination (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), enabling the compound to serve as a precursor for nuclear imaging agents targeting EGFR‑TK. The KAKENHI programme explicitly designed a derivative of this compound for SPECT‑based visualisation of EGFR expression in tumours, establishing the compound as a validated starting point for radiopharmaceutical development . Researchers procuring this compound for imaging probe development should note that while the parent compound shows attenuated EGFR‑TK inhibition relative to therapeutic agents, this property is potentially advantageous for diagnostic applications where strong pharmacological blockade is not required .

Late‑Stage Diversification via Chemoselective Pd‑Catalysed Cross‑Coupling

The aryl iodide handle on the phenoxy ring permits chemoselective Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling without competing reactivity at the thienopyrimidine core. This orthogonal reactivity, driven by the inherently lower C–I bond dissociation energy (~218 kJ/mol) compared to C–Br (~280 kJ/mol) or C–Cl (~350 kJ/mol) bonds, enables sequential functionalisation strategies that are precluded with the more common 4‑chloro or 2,4‑dichloro thieno[3,2-d]pyrimidine intermediates . This makes the compound particularly suitable for combinatorial library synthesis in medicinal chemistry campaigns aimed at probing kinase selectivity or improving pharmacokinetic properties through late‑stage structural diversification.

Anticancer Lead Optimisation Guided by Mono‑Halogen SAR Preference

Published SAR on 4‑substituted thieno[3,2-d]pyrimidine derivatives demonstrates that mono‑halogen substitution on the terminal phenyl ring yields superior antiproliferative activity compared to di‑halogen or methyl substitution, with compound 29a achieving sub‑micromolar IC50 values (0.058–0.23 μM) across four human cancer cell lines . 4-(3‑Iodophenoxy)thieno[3,2-d]pyrimidine, bearing a single iodine atom, aligns with this SAR‑optimal substitution pattern. Medicinal chemistry teams procuring this compound for anticancer drug discovery can rationally expect that the mono‑iodo substitution pattern will provide favourable antiproliferative activity relative to di‑substituted or non‑halogenated 4‑phenoxy derivatives, as supported by class‑level SAR trends .

Quote Request

Request a Quote for 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.